molecular formula C14H24O3 B14504011 3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate CAS No. 62994-78-9

3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate

Cat. No.: B14504011
CAS No.: 62994-78-9
M. Wt: 240.34 g/mol
InChI Key: DVCIXXPGGHWPDZ-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a non-5-en-1-yl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate typically involves esterification reactions. One common method is the reaction between 3,6,7-Trimethyl-8-oxonon-5-en-1-ol and acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters or other functionalized compounds.

Scientific Research Applications

3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-Trimethyl-8-oxonon-5-en-1-yl acetate stands out due to its unique structure, which includes multiple methyl groups and a non-5-en-1-yl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be suitable.

Properties

CAS No.

62994-78-9

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

(3,6,7-trimethyl-8-oxonon-5-enyl) acetate

InChI

InChI=1S/C14H24O3/c1-10(8-9-17-14(5)16)6-7-11(2)12(3)13(4)15/h7,10,12H,6,8-9H2,1-5H3

InChI Key

DVCIXXPGGHWPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C)CC=C(C)C(C)C(=O)C

Origin of Product

United States

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